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3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2518737
CAS No.: 1946812-56-1
M. Wt: 254.1
InChI Key: BXLBRFMEEYCBGQ-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) and Sulfonamide Heterocycles in Contemporary Chemical Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the development of new therapeutic agents and functional materials. butlerov.com Among these, the pyrazole and sulfonamide moieties stand out for their versatile chemical properties and diverse biological activities.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its structural features allow for a wide range of substitutions, enabling the fine-tuning of steric, electronic, and lipophilic properties. This adaptability has led to the incorporation of the pyrazole nucleus into a multitude of approved drugs with applications as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The stability of the pyrazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its success as a pharmacophore.

The sulfonamide group (-SO₂NH₂), on the other hand, is a key functional group that has been the cornerstone of antibacterial therapy since the discovery of sulfa drugs. Beyond their antimicrobial effects, sulfonamides exhibit a broad spectrum of pharmacological activities, including diuretic, anticonvulsant, and hypoglycemic properties. nih.gov Their ability to act as mimics of carboxylic acids and to bind to various enzymes and receptors makes them a valuable component in drug design. nih.gov

The combination of these two pharmacophores into a single molecular entity, the pyrazole sulfonamides , has synergistic effects, often resulting in compounds with enhanced biological profiles. acs.orgbiosynth.com These hybrid molecules have demonstrated significant potential as inhibitors of various enzymes, such as carbonic anhydrases, and as antiproliferative agents. acs.org The exploration of pyrazole sulfonamide derivatives continues to be an active area of research, with new synthetic methodologies and biological applications being continuously reported. butlerov.com

Contextualizing 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide within Advanced Medicinal and Organic Chemistry

Within the vast chemical space of pyrazole sulfonamides, this compound represents a molecule of significant interest, largely due to the specific combination of its structural features. The core scaffold is a 1H-pyrazole-4-sulfonamide, indicating that the sulfonamide group is attached to the 4-position of the pyrazole ring.

The substituents on this core scaffold are crucial to its potential chemical reactivity and biological activity:

1-ethyl group: The presence of an ethyl group at the N1 position of the pyrazole ring influences the molecule's lipophilicity and steric profile. This can affect its solubility, membrane permeability, and binding affinity to biological targets.

3-bromo group: The bromine atom at the 3-position is a particularly noteworthy feature. Halogen atoms, especially bromine, can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to protein targets. Furthermore, the carbon-bromine bond provides a reactive handle for further synthetic modifications through cross-coupling reactions, allowing for the generation of diverse libraries of related compounds for structure-activity relationship (SAR) studies.

The strategic placement of these substituents on the pyrazole-4-sulfonamide core suggests a molecule designed for potential biological investigation, where each component plays a role in defining its physicochemical properties and interaction with biological systems.

Research Trajectory and Unexplored Avenues Pertaining to the Chemical Compound

A comprehensive review of the scientific literature reveals that while the broader class of pyrazole sulfonamides has been extensively studied, specific research on this compound is notably limited. This presents both a challenge and a significant opportunity for the scientific community.

Current Research Status:

Unexplored Avenues:

The scarcity of data on this compound highlights several key areas for future research:

Synthesis and Characterization: The development of a robust and scalable synthetic route to this compound is the first critical step. This would involve detailed optimization of reaction conditions and thorough characterization of the final product using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

Physicochemical Properties: A detailed investigation of its solubility, stability, and other physicochemical parameters would be essential for its advancement as a potential drug candidate or chemical probe.

Biological Screening: A broad-based biological screening campaign could uncover its potential therapeutic applications. Based on the activities of related pyrazole sulfonamides, promising areas for investigation include its potential as an anticancer, anti-inflammatory, or antimicrobial agent.

Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, the bromine at the 3-position can be exploited for the synthesis of a library of analogues to explore the SAR and optimize the compound's potency and selectivity.

The following interactive data table summarizes the key structural features of this compound and their potential implications, underscoring the untapped research potential of this molecule.

Structural Feature Potential Implication Research Status
Pyrazole Core Established pharmacophore with diverse biological activities.Extensively Studied
Sulfonamide Moiety Key functional group in numerous drugs; potential for enzyme inhibition.Extensively Studied
1-Ethyl Group Modulates lipophilicity and steric interactions.Underexplored for this specific compound
3-Bromo Group Potential for halogen bonding; synthetic handle for diversification.Underexplored for this specific compound
4-Sulfonamide Linkage Specific substitution pattern influencing biological target engagement.Studied in related analogues

Strategic Approaches to the 1H-Pyrazole Core with Defined Substitution Patterns

The construction of the 1H-pyrazole ring with specific substituents at various positions requires a range of strategic synthetic approaches. These methods include classical cyclocondensation reactions, modern cycloaddition protocols, efficient multicomponent reactions, and catalytic cross-coupling techniques for N-substitution.

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic three-carbon component. mdpi.comnih.govmdpi.com This approach is one of the most traditional and widely used methods for forming the pyrazole ring.

The reaction between hydrazine derivatives and 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis, is a classic and straightforward method for creating polysubstituted pyrazoles. mdpi.comnih.govmdpi.comnih.gov This reaction proceeds by the condensation of a hydrazine with a β-diketone or its equivalent. mdpi.comnih.gov The primary challenge in this synthesis, especially when using substituted hydrazines (e.g., ethylhydrazine), is controlling the regioselectivity, as the reaction can potentially yield two different regioisomers. nih.govnih.gov

Modern advancements have introduced various catalysts and conditions to improve yields and selectivity. For instance, lithium perchlorate has been employed as a Lewis acid catalyst in eco-friendly procedures. mdpi.com In some cases, 1,3-dicarbonyl compounds can be generated in situ from ketones and acid chlorides, which then react with hydrazine in a one-pot synthesis, allowing for the rapid creation of previously inaccessible pyrazoles. organic-chemistry.org

Table 1: Examples of Pyrazole Synthesis via Cyclocondensation with 1,3-Dicarbonyls

Hydrazine Derivative1,3-Dicarbonyl CompoundCatalyst/ConditionsProduct Type
Hydrazine HydratePentane-2,4-dioneMethanol, 25-35°C3,5-dimethyl-1H-pyrazole acs.org
2,4-DinitrophenylhydrazineAcetylacetoneLithium PerchlorateSubstituted Pyrazole mdpi.com
Aryl Hydrochloride Hydrazine1,3-DiketonesAprotic Dipolar Solvents1,3-Substituted 1-Arylpyrazoles nih.govmdpi.com
Hydrazine Derivatives2-(Trifluoromethyl)-1,3-diketoneNot specified1,3,4,5-Substituted Pyrazoles nih.govmdpi.com

Another significant cyclocondensation strategy involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. mdpi.commdpi.com This method typically proceeds through a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic pyrazole ring. nih.govbeilstein-journals.org The reaction of α,β-unsaturated ketones that have a leaving group can first form pyrazolines, which then generate the desired pyrazoles through the elimination of the leaving group. mdpi.com

Similarly, α,β-acetylenic ketones are effective precursors for pyrazole synthesis when reacted with hydrazine derivatives. researchgate.net These reactions can be facilitated by microwave irradiation to achieve rapid heterocyclization. researchgate.net The choice of reactants and conditions can influence the regioselectivity of the final product.

Table 2: Examples of Pyrazole Synthesis from α,β-Unsaturated Carbonyls

Hydrazine DerivativeUnsaturated CompoundConditionsProduct Type
Hydrazine HydrateN-cinnamoyl derivativesEthanolPyrazole Compounds cyberleninka.ru
Tosylhydrazonesα,β-Unsaturated CarbonylsMicrowave, Solvent-free3,5-Disubstituted-1H-pyrazoles mdpi.com
Hydrazines1,2-Allenic KetonesMild, Room Temperature3,5-Disubstituted Pyrazoles researchgate.net
ArylhydrazineIn situ generated Carbonyl DerivativesNot specified1,3,4,5-Substituted Pyrazoles nih.govmdpi.com

The [3+2]-cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and highly regioselective method for constructing the pyrazole ring. acs.org This approach involves the reaction of a three-atom 1,3-dipole with a two-atom dipolarophile. A common strategy employs nitrile imines, often generated in situ from hydrazonoyl halides, as the 1,3-dipole, which then react with alkynes or alkenes. organic-chemistry.org

For example, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides a route to pyrazoles under mild conditions with broad substrate scope. organic-chemistry.org Another variation is the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. organic-chemistry.org Sydnones reacting with alkynes also represent a classic [3+2] cycloaddition for pyrazole synthesis, with modern methods improving regioselectivity through catalysis. acs.org This methodology is particularly useful for synthesizing polysubstituted pyrazoles with well-defined regiochemistry. acs.org

Table 3: Examples of [3+2]-Cycloaddition for Pyrazole Synthesis

1,3-Dipole SourceDipolarophileCatalyst/ConditionsProduct Type
N-isocyanoiminotriphenylphosphoraneTerminal AlkynesSilver-mediatedSubstituted Pyrazoles organic-chemistry.org
Hydrazonoyl Halides (Nitrile Imine precursor)Vinylsulfonium SaltsMild, Base-mediatedPyrazole Derivatives organic-chemistry.org
N,N-Disubstituted HydrazinesAlkynoatesCopper-promoted, AerobicSubstituted Pyrazoles organic-chemistry.org
Sydnones2-Alkynyl-1,3-dithianesBase-mediatedPolysubstituted Pyrazoles acs.org

Multicomponent reactions (MCRs) have gained prominence in synthesizing pyrazole derivatives due to their efficiency, atom economy, and procedural simplicity. mdpi.comnih.govresearchgate.net MCRs allow for the formation of complex molecules in a single step from three or more starting materials, avoiding the need to isolate intermediates. beilstein-journals.org

A variety of MCRs have been developed for pyrazole synthesis. For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield persubstituted pyrazoles. beilstein-journals.org Four-component reactions have also been reported, such as the synthesis of pyrano[2,3-c]pyrazoles from aldehydes, hydrazine hydrate, β-ketoesters, and malononitrile. mdpi.com These reactions can be performed under various conditions, including solvent-free, under microwave irradiation, or using catalysts like Yb(PFO)₃ or piperidine. mdpi.combeilstein-journals.org The versatility of MCRs makes them a highly attractive strategy for building libraries of structurally diverse pyrazole analogues. researchgate.net

Table 4: Examples of Multicomponent Reactions for Pyrazole Synthesis

Number of ComponentsReactantsCatalyst/ConditionsProduct Type
ThreeAldehydes, β-ketoesters, HydrazinesYb(PFO)₃Persubstituted Pyrazoles beilstein-journals.org
ThreeMalononitrile, Aldehydes, HydrazinesHydrazine as base5-Aminopyrazoles nih.govbeilstein-journals.org
FourAldehydes, Hydrazine Hydrate, β-ketoesters, MalononitrilePiperidine, Aqueous mediumPyrano[2,3-c]pyrazole Derivatives mdpi.com
FiveThiol, Aldehydes, Malononitrile, β-ketoester, Hydrazine HydrateMontmorillonite K10, Solvent-freeHighly Substituted Pyrano[2,3-c]pyrazoles mdpi.com

For the synthesis of N-substituted pyrazoles, such as the 1-ethyl substituted target compound, palladium-catalyzed C–N cross-coupling reactions (e.g., Buchwald-Hartwig amination) are a powerful tool. researchgate.net This method is typically used to form a bond between a pyrazole nitrogen and an aryl or alkyl group. researchgate.netresearchgate.net The reaction couples a pyrazole (or its derivative) with an aryl or alkyl halide or triflate in the presence of a palladium catalyst and a suitable ligand. researchgate.netnih.gov

The development of specialized ligands, such as tBuBrettPhos, has enabled the efficient coupling of a wide variety of substrates, including sterically hindered ones. nih.govmit.edu This approach provides a reliable and versatile route to N-aryl and N-alkyl pyrazoles, which can be challenging to synthesize selectively through direct cyclocondensation with substituted hydrazines. nih.govmit.edu The method is crucial for introducing substituents at the N1 position of the pyrazole ring after the core has been constructed. rawdatalibrary.net

Table 5: Examples of Palladium-Catalyzed N-Arylation/Alkylation of Pyrazoles

Pyrazole SubstrateCoupling PartnerCatalyst/Ligand SystemProduct Type
Pyrazole DerivativesAryl TriflatesPalladium / tBuBrettPhosN-Arylpyrazoles nih.gov
Bromoimidazoles/BromopyrazolesAminesPalladium / tBuBrettPhosAminopyrazoles mit.edu
Primary AmidesFive-Membered Heterocyclic BromidesPalladium / AdBrettPhosN-Heteroarylated Pyrazoles mit.edu
Pyrazole AmideHeteroaryl BromidePalladium catalystN-Heteroaryl Pyrazole Amide rawdatalibrary.net

Synthetic Routes to this compound and Related Analogs

The synthesis of this compound involves a carefully orchestrated series of reactions to introduce the desired substituents at specific positions on the pyrazole ring. The strategic installation of the bromo, ethyl, and sulfonamide groups is crucial for the final molecular architecture and necessitates a comprehensive understanding of pyrazole chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8BrN3O2S B2518737 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide CAS No. 1946812-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-ethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3O2S/c1-2-9-3-4(5(6)8-9)12(7,10)11/h3H,2H2,1H3,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLBRFMEEYCBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of 3 Bromo 1 Ethyl 1h Pyrazole 4 Sulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl group, the pyrazole (B372694) ring proton, and the sulfonamide protons.

The ethyl group at the N1 position of the pyrazole ring would give rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, due to spin-spin coupling. The pyrazole ring proton at the C5 position is expected to appear as a singlet in the aromatic region of the spectrum. The chemical shift of this proton is influenced by the electronic effects of the bromine and sulfonamide substituents. The protons of the sulfonamide (SO₂NH₂) group would typically appear as a broad singlet, and its chemical shift can be concentration-dependent and may be affected by the solvent used.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazole H-5~ 8.0 - 8.5Singlet-
Sulfonamide NH₂~ 7.0 - 7.5Broad Singlet-
Ethyl CH₂~ 4.2 - 4.5Quartet~ 7.0
Ethyl CH₃~ 1.4 - 1.6Triplet~ 7.0

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For this compound, the spectrum will show distinct signals for each of the unique carbon atoms.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Pyrazole C3~ 130 - 135
Pyrazole C4~ 115 - 120
Pyrazole C5~ 140 - 145
Ethyl CH₂~ 45 - 50
Ethyl CH₃~ 14 - 16

Note: The exact chemical shifts are predictive and can be influenced by the solvent and reference standard.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Tautomeric Studies

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methyl and methylene protons of the ethyl group, as indicated by a cross-peak between their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It would be used to definitively assign the ¹³C signals for the C5 of the pyrazole ring and the CH₂ and CH₃ of the ethyl group.

These advanced techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the proposed structure of this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis of Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would display characteristic absorption bands for the sulfonamide and pyrazole moieties.

The sulfonamide group is expected to show two distinct stretching vibrations for the S=O bond, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The N-H stretching vibrations of the sulfonamide group would appear in the region of 3400-3200 cm⁻¹. The C=N and N-N stretching vibrations of the pyrazole ring are expected in the fingerprint region, typically between 1600 cm⁻¹ and 1400 cm⁻¹. The C-H stretching vibrations of the ethyl group and the pyrazole ring will be observed around 3100-2850 cm⁻¹.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Sulfonamide NH₂N-H Stretch3400 - 3200
Pyrazole C-HC-H Stretch~ 3100
Ethyl C-HC-H Stretch2980 - 2850
Pyrazole RingC=N, C=C Stretch1600 - 1450
Sulfonamide S=OAsymmetric Stretch1350 - 1300
Sulfonamide S=OSymmetric Stretch1160 - 1120

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, which has two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet [M]⁺ and [M+2]⁺ with approximately equal intensities.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula of the compound with high accuracy. This is a powerful tool for confirming the molecular formula C₅H₇BrN₄O₂S.

Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for pyrazole sulfonamides may include the loss of SO₂, the sulfonamide group, or cleavage of the ethyl group.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a technique used to determine the mass percentages of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula.

For this compound (C₅H₇BrN₄O₂S), the theoretical elemental composition is:

Carbon (C): 22.31%

Hydrogen (H): 2.62%

Bromine (Br): 29.69%

Nitrogen (N): 20.82%

Oxygen (O): 11.89%

Sulfur (S): 11.91%

A close correlation between the experimental and theoretical values would provide strong evidence for the proposed molecular formula.

Element Theoretical Percentage
C22.31%
H2.62%
N20.82%

X-ray Diffraction Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray diffraction crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule in the solid state. For chiral molecules, X-ray crystallography can also be used to determine the absolute stereochemistry.

While the specific crystal structure of this compound is not publicly available, the analysis of structurally similar pyrazole-sulfonamide derivatives offers significant insights into the conformational preferences and supramolecular interactions that are likely to govern its solid-state architecture. The crystallographic data for a closely related compound, 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide, serves as an illustrative example of the detailed structural information that can be obtained.

The solid-state conformation of 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide reveals a non-planar arrangement of its constituent aromatic rings. The phenyl ring is oriented at a dihedral angle of 47.0 (1)° with respect to the plane of the five-membered pyrazole ring, while the phenylene ring of the benzenesulfonamide moiety is twisted by 37.6 (1)° relative to the pyrazole ring researchgate.net. This twisted conformation is a common feature in such multi-ring systems, arising from a balance of steric and electronic effects.

The sulfonamide group plays a crucial role in the supramolecular assembly of the crystal lattice. The amino group of the sulfonamide acts as a hydrogen bond donor, forming intermolecular hydrogen bonds with a sulfonyl oxygen atom of an adjacent molecule and the pyrazolyl nitrogen atom of another molecule researchgate.net. These hydrogen bonding interactions link the molecules into a layered structure, highlighting the importance of the sulfonamide moiety in directing the crystal packing.

The detailed crystallographic data for 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide is presented in the following tables.

Crystal Data and Structure Refinement for 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide

ParameterValue
Empirical FormulaC₁₆H₁₅N₃O₂S
Formula Weight313.37
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)28.2545 (8)
b (Å)11.9135 (4)
c (Å)9.3739 (3)
β (°)91.016 (3)
Volume (ų)3154.85 (17)
Z8
Temperature (K)100
Radiation (Å)Cu Kα (λ = 1.54184)
Density (calculated) (Mg/m³)1.320
F(000)1312
R-factor0.041
wR-factor0.115

Data sourced from Acta Crystallographica Section E: Crystallographic Communications researchgate.net.

Computational Chemistry and Molecular Modeling Studies of 3 Bromo 1 Ethyl 1h Pyrazole 4 Sulfonamide

Density Functional Theory (DFT) Applications for Electronic and Molecular Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide to determine various properties with high accuracy.

The initial step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure (lowest energy conformation). For pyrazole (B372694) derivatives, this is typically performed using DFT methods, such as the B3LYP functional with a 6-311G(d,p) or similar basis set. tandfonline.com This process calculates key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The analysis reveals the spatial arrangement of the ethyl group, the planarity of the pyrazole ring, and the orientation of the sulfonamide moiety.

Table 1: Predicted Geometrical Parameters for this compound

Parameter Description Predicted Value
C-Br Bond Length Length of the bond between Carbon-3 and Bromine ~1.88 Å
S-N Bond Length Length of the bond in the sulfonamide group ~1.65 Å
S=O Bond Length Length of the double bonds in the sulfonamide group ~1.45 Å
Pyrazole Ring Angles Internal angles of the pyrazole ring ~108-110°
C-S-N Bond Angle Angle of the sulfonamide group attached to the ring ~107°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. ossila.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. wikipedia.org A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org In this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO is distributed over the pyrazole ring and the electron-withdrawing sulfonamide group.

Table 2: Representative FMO Properties for Pyrazole Sulfonamide Derivatives

Parameter Description Typical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 to -7.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.0

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. For this compound, these regions are found around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyrazole ring. researchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas that are prone to nucleophilic attack. These are typically located around the hydrogen atoms of the sulfonamide's amine group. researchgate.net

Green Regions: Represent neutral or near-zero potential.

This analysis is critical for understanding how the molecule will interact with biological receptors and other molecules.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By calculating these frequencies, specific vibrational modes (stretching, bending, rocking) can be assigned to the corresponding functional groups. This theoretical spectrum can be compared with experimental data to confirm the molecule's structure. For this compound, key predicted vibrations include the symmetric and asymmetric stretching of the S=O bonds, the N-H stretching of the sulfonamide, and various stretching and deformation modes of the pyrazole ring.

Table 3: Predicted Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm-1)
-NH2 (Sulfonamide) N-H Stretch 3350 - 3450
-SO2- (Sulfonamide) Asymmetric S=O Stretch 1330 - 1370
-SO2- (Sulfonamide) Symmetric S=O Stretch 1150 - 1180
Pyrazole Ring C=N Stretch 1550 - 1600
Pyrazole Ring Ring Deformation 630 - 650

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer events and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). In this compound, significant interactions are expected, such as the delocalization of lone pair electrons from the sulfonamide oxygen atoms (n) to the antibonding orbitals (σ*) of adjacent S-N or S-C bonds. This analysis helps explain the molecule's electronic stability and the nature of its intramolecular bonding.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. This method is essential for rational drug design, as it helps identify key binding interactions and estimate the binding affinity of the molecule. Pyrazole sulfonamides are well-known for their inhibitory activity against various enzymes, particularly carbonic anhydrases and protein kinases. nih.govnih.gov

Table 4: Representative Molecular Docking Results of a Pyrazole Sulfonamide with Human Carbonic Anhydrase II (hCA II)

Parameter Description
Target Protein Human Carbonic Anhydrase II (PDB ID: 1CA2)
Binding Energy (ΔG) -7.5 to -9.0 kcal/mol
Key Interactions Coordination with catalytic Zn2+ ion
Hydrogen bonds with Thr199, Thr200
Hydrophobic interactions with Val121, Leu198

Prediction of Binding Modes and Interaction Profiles with Specific Enzymes (e.g., Carbonic Anhydrase, Glucosidase)

Molecular docking simulations are instrumental in predicting how a ligand, such as this compound, might bind to a protein's active site. These predictions are based on the compound's structural features and the known interactions of similar chemical classes with these enzymes.

Carbonic Anhydrase (CA)

The sulfonamide moiety is a classic zinc-binding group and a cornerstone for the design of carbonic anhydrase inhibitors. nih.gov Computational docking studies on various pyrazole sulfonamides consistently reveal a conserved binding mechanism within the active site of human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.nettandfonline.com

The predicted binding mode for this compound would involve:

Coordination with Zinc: The primary interaction is the coordination of the deprotonated sulfonamide nitrogen atom to the catalytic Zn(II) ion located at the bottom of the active site. This interaction is fundamental for potent inhibition.

Hydrogen Bonding: The sulfonamide group is further stabilized by a network of hydrogen bonds. Specifically, the oxygen atoms of the SO2 group and the nitrogen atom are expected to form hydrogen bonds with the side chain of the highly conserved Thr199 residue, which acts as a "gatekeeper". researchgate.net

Hydrophobic and van der Waals Interactions: The pyrazole ring, along with its ethyl and bromo substituents, would occupy and interact with the hydrophobic and hydrophilic regions of the active site. The 1-ethyl group is positioned to fit into a hydrophobic pocket, enhancing binding affinity. The pyrazole ring itself can engage in π-π stacking or hydrophobic interactions with aromatic and aliphatic residues. researchgate.nettandfonline.com

Halogen Influence: The 3-bromo substituent can participate in halogen bonding or further hydrophobic interactions, potentially influencing isoform selectivity and increasing inhibitory potency. Studies on related compounds have shown that halogen-substituted phenyl rings attached to the pyrazole core lead to highly active inhibitors. rsc.org

Predicted Interaction TypeMolecular GroupKey Enzyme Residues (hCA II)Reference
Zinc CoordinationSulfonamide (-SO₂NH₂)Zn²⁺ nih.govresearchgate.net
Hydrogen BondingSulfonamide (-SO₂NH₂)Thr199, Gln92, His94 researchgate.net
Hydrophobic/van der WaalsPyrazole Ring, Ethyl GroupVal121, Val143, Leu198, Pro202 researchgate.netrsc.org
Halogen Bonding/HydrophobicBromo GroupHydrophobic pocket residues rsc.org

α-Glucosidase

Pyrazole derivatives have also been explored as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Molecular docking studies on various heterocyclic inhibitors have identified key interactions necessary for potent inhibition. mdpi.comnih.gov

For this compound, the predicted binding interactions within the α-glucosidase active site (e.g., PDB: 3A4A, 5NN8) would likely include:

Hydrogen Bonding: The oxygen atoms of the sulfonamide group and the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, forming interactions with key polar residues in the active site, such as Asp, Glu, Arg, and Tyr. mdpi.comnih.gov

Hydrophobic Interactions: The ethyl group and the pyrazole ring are expected to form hydrophobic or π-alkyl interactions with non-polar residues. Aromatic residues like Tyr and Phe in the active site can also engage in π-π stacking with the pyrazole ring. mdpi.com

Predicted Interaction TypeMolecular GroupKey Enzyme Residues (α-Glucosidase)Reference
Hydrogen BondingSulfonamide (-SO₂), Pyrazole (N)ASP352, GLU411, ARG600, ASP616, TYR158 mdpi.comnih.gov
Hydrophobic/π-InteractionsPyrazole Ring, Ethyl GroupTYR72, PHE649, TRP376 mdpi.comnih.gov
Halogen/Hydrophobic InteractionsBromo GroupNon-polar residues in binding pocket researchgate.net

Topological and Non-Linear Optical (NLO) Property Investigations

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, including their topological features and potential for non-linear optical (NLO) applications. researchgate.netresearchgate.net

Topological Analysis

A topological analysis using the Quantum Theory of Atoms in Molecules (QTAIM) would provide a detailed description of the electron density distribution in this compound. This method characterizes the nature of chemical bonds (covalent, ionic, etc.) and non-covalent interactions. researchgate.net

For this specific compound, QTAIM analysis is predicted to reveal:

Bond Critical Points (BCPs): The analysis would identify BCPs for each bond, with the electron density (ρ) and its Laplacian (∇²ρ) at these points indicating the bond type.

C-Br Bond Character: Studies on other bromine-containing organic molecules show that the C-Br bond exhibits a depletion of charge density, which suggests a degree of ionic character. researchgate.net

Non-Linear Optical (NLO) Property Investigations

NLO materials are crucial for applications in photonics and optoelectronics. nih.govtaylorfrancis.com Molecules with potential NLO properties typically possess a high degree of charge asymmetry, often achieved through electron-donating and electron-withdrawing groups that facilitate intramolecular charge transfer (ICT).

The NLO properties of this compound can be predicted by DFT calculations:

Molecular Structure: The compound is inherently asymmetric. The ethyl-substituted pyrazole ring can act as an electron-donating system, while the sulfonamide group is a strong electron-acceptor. This donor-acceptor framework is a key prerequisite for second-order NLO activity.

Hyperpolarizability (β): The most important parameter for second-order NLO materials is the first hyperpolarizability (β). DFT studies on other azo sulfonamide and pyrazole derivatives have shown that such structures can exhibit remarkably high hyperpolarizability values. researchgate.netresearchgate.net The presence of the donor-acceptor system in the target molecule suggests it would possess a significant β value.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is related to NLO activity. Generally, a smaller HOMO-LUMO gap corresponds to easier electronic transitions and a larger hyperpolarizability. researchgate.net DFT calculations on similar heterocyclic sulfonamides have demonstrated low energy gaps, indicating their potential as NLO materials. researchgate.net

NLO ParameterSymbolDescription and Predicted SignificanceReference
Dipole MomentµA measure of the molecule's overall polarity. A high value is expected due to the asymmetric charge distribution. nih.gov
PolarizabilityαDescribes the ease with which the electron cloud can be distorted by an external electric field. researchgate.net
First HyperpolarizabilityβThe primary indicator of a molecule's potential for second-order NLO applications. Predicted to be significant due to the donor-acceptor structure. researchgate.netresearchgate.net

Structure Activity Relationship Sar Investigations of 3 Bromo 1 Ethyl 1h Pyrazole 4 Sulfonamide and Analogues

Influence of Substituents at Pyrazole (B372694) Positions (C1, C3, C4) on Biological Profile

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. The substitution pattern at positions C1 (N1), C3, and C4 plays a crucial role in determining the compound's physicochemical properties and its interaction with biological targets. researchgate.net

The C4 position is frequently substituted with groups that can modulate the electronic characteristics of the pyrazole ring. researchgate.net The introduction of substituents at this position can be challenging but offers a valuable opportunity to fine-tune the biological activity. mdpi.com The sulfonamide group at the C4 position is a key pharmacophore in many active compounds, contributing significantly to their biological profile. nih.govacs.org

Table 1: Effect of Pyrazole Ring Substitutions on Biological Activity

Position Type of Substituent General Effect on Biological Activity Reference
C1 (N1) Alkyl (e.g., Ethyl) Increases stability; influences molecular conformation and target binding. researchgate.netfrontiersin.org
C3 Aryl, Alkyl Significantly impacts reactivity and is often crucial for target interaction. researchgate.netnih.gov

| C4 | Electron-withdrawing/donating groups | Modulates the electronic properties of the ring; can be a key site for pharmacophores like sulfonamides. | researchgate.netmdpi.comnih.gov |

Role of the Sulfonamide Moiety in Modulating Bioactivity

The sulfonamide group (-SO₂NH₂) is a prominent structural motif in a vast number of pharmaceutically active compounds and serves as a critical pharmacophore. nih.govacs.org Its presence at the C4 position of the pyrazole ring in 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide is pivotal for its biological activity.

Sulfonamides are recognized for their high affinity towards certain enzymes, particularly metalloenzymes like carbonic anhydrases (CAs), where the sulfonamide moiety acts as a zinc-binding group (ZBG). nih.gov This interaction is a cornerstone of the mechanism of action for many sulfonamide-based inhibitors. nih.gov The general formula R-SO₂NHR' allows for extensive variation, where the R and R' groups can be modified to create hybrid molecules with diverse pharmacological profiles. researchgate.net

The position of the sulfonamide group on an aromatic ring can also influence activity. For example, studies on some cholinesterase inhibitors showed that compounds with a para-sulfonamide moiety were more active than those with a meta-sulfonamide structure. nih.gov Research has demonstrated that pyrazole-based sulfonamides can act as potent inhibitors of enzymes like 15-lipoxygenase (15-LOX). researchgate.net The synthesis of various pyrazole-4-sulfonamide derivatives has been a continuing area of interest for developing new therapeutic agents, including those with antiproliferative activity. nih.govacs.org

Table 2: Functional Roles of the Sulfonamide Moiety

Feature Description Biological Significance Reference
Zinc-Binding Group The -SO₂NH₂ group coordinates with the zinc ion in the active site of metalloenzymes. Key mechanism for inhibition of enzymes like carbonic anhydrases. nih.gov
Pharmacophore Serves as a central structural feature responsible for a drug's biological activity. Found in numerous drugs with anti-inflammatory, anticancer, and antimicrobial properties. nih.govacs.org
Structural Diversity The R and R' groups on the sulfonamide can be widely varied. Allows for the creation of hybrid molecules with tailored bioactivity. researchgate.net

| Positional Isomerism | The placement of the sulfonamide on an attached ring affects potency. | Para-substituted compounds have shown higher activity in certain enzyme systems. | nih.gov |

Systematic Variations of N-Substituents and Their Effects on Activity

Systematic modification of the N-substituent on the pyrazole ring is a common strategy to explore the SAR and optimize the properties of a lead compound. The ethyl group at the N1 position of this compound is one such point of modification.

Studies on N-substituted pyrazoles have shown that the nature of this substituent can have a profound effect on potency and selectivity. In an investigation of N-substituted dihydropyrazolones as inhibitors of Trypanosoma cruzi, it was found that introducing polar functional groups directly onto the pyrazolone (B3327878) nitrogen generally had a negative effect on their potency. frontiersin.org Conversely, more apolar and bulky moieties, such as a methyl-cyclohexyl group, were among the most potent compounds. frontiersin.org

This suggests that the N1 position may be situated in a hydrophobic pocket of the target enzyme. Therefore, variations of the N-substituent from a small alkyl group like ethyl to larger, more lipophilic groups could potentially enhance binding affinity. N1-substituted pyrazoles are also noted to be more stable than their unsubstituted N-H counterparts, which can be advantageous for their pharmacokinetic profile. researchgate.net The regioselective N-alkylation of asymmetrically substituted pyrazoles is a key synthetic challenge, as it can result in a mixture of N1 and N2 substituted isomers, each with potentially different biological activities. nih.gov

Table 3: Influence of N-Substituent Variation on Activity

N-Substituent Type General Effect on Potency Rationale Reference
Polar Moieties Decreased activity May introduce unfavorable interactions in a hydrophobic binding pocket. frontiersin.org
Apolar/Bulky Moieties Increased activity Potentially enhances binding affinity through hydrophobic interactions. frontiersin.org

| Alkyl/Aryl Groups | Increased stability | N1-substituted pyrazoles are generally more stable than NH-pyrazoles. | researchgate.net |

Impact of Halogen Substitution (Bromine) on the Pyrazole Ring's Biological Efficacy

Halogen atoms, such as the bromine at the C3 position of the parent compound, are frequently incorporated into drug candidates to modulate their biological efficacy. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions. researchgate.net The substitution of hydrogen with a halogen atom can significantly alter the electronic properties of the pyrazole ring and enhance its interaction with biological targets.

In several studies, halogen substitutions on the pyrazole ring or on attached phenyl rings have been shown to be favorable for activity. For instance, pyrazole derivatives containing 3,4-dichloro phenyl groups demonstrated good antibacterial activity, indicating that electron-withdrawing groups at these positions can enhance potency. mdpi.com A structure-guided study on bipyrazole derivatives as anti-inflammatory agents involved replacing a chloro atom with other halogens, including bromo and fluoro groups. nih.gov The resulting compounds showed promising selectivity for the COX-2 enzyme, with the fluoro and methyl derivatives being the most active. nih.gov

The bromine atom itself can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, which can contribute to higher binding affinity. Bromination of the pyrazole ring, often at the C4 position, is also a key synthetic step used to create intermediates for further diversification through cross-coupling reactions, allowing for the exploration of a wider chemical space. nih.gov

Table 4: Role of Halogen (Bromine) Substitution

Feature Influence on Biological Efficacy Mechanism/Rationale Reference
Lipophilicity Increases lipophilicity. Can improve membrane permeability and access to the target site. researchgate.net
Metabolic Stability Can block sites of metabolism. Increases the half-life of the compound in the body. researchgate.net
Binding Interactions Can form halogen bonds. Provides an additional stabilizing interaction with the target protein. mdpi.com

| Electronic Effects | Acts as an electron-withdrawing group. | Modulates the electronic nature of the pyrazole ring, affecting reactivity and binding. | nih.govmdpi.com |

Mechanistic Aspects of Biological Activities for Pyrazole Sulfonamide Scaffolds

Elucidation of Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase, Glucosidase)

No studies were found that investigated the inhibitory activity of 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide against any enzyme, including carbonic anhydrases or glucosidases.

Cellular Pathway Modulation in Antiproliferative Contexts

There is no published research on the antiproliferative effects of this specific compound, and therefore, no information on its potential to modulate cellular pathways involved in cell growth and proliferation.

Understanding Molecular Recognition and Receptor Interaction via Computational Insights

Without experimental data on its biological targets, no computational studies, such as molecular docking or simulations, have been performed to understand the molecular recognition and interaction of this compound with any biological receptor.

Future Directions and Emerging Research Opportunities for 3 Bromo 1 Ethyl 1h Pyrazole 4 Sulfonamide

Advancements in Eco-Friendly and Sustainable Synthetic Methodologies

Traditional chemical synthesis often involves hazardous reagents and solvents, creating significant environmental challenges. benthamdirect.com The future synthesis of 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide and its analogs will increasingly rely on green chemistry principles to create processes that are efficient, atom-economical, and environmentally benign. nih.gov

Key advancements in this area include:

Green Solvents and Catalysts: There is a growing shift towards using eco-friendly solvents like water, ethanol, and deep eutectic solvents (DESs), which are biodegradable and have low toxicity. nih.govresearchgate.netresearchgate.net The use of recyclable catalysts and solvent-free reaction conditions, potentially employing techniques like grinding, further minimizes environmental impact. benthamdirect.comimpactfactor.org For instance, one study highlighted a sustainable method for synthesizing a pyrazole (B372694) derivative using the green catalyst ammonium chloride in ethanol, a renewable solvent. jetir.org

Energy-Efficient Techniques: Methods such as microwave and ultrasonic irradiation are being adopted to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. benthamdirect.comresearchgate.netimpactfactor.org These techniques offer a more energy-efficient pathway for synthesizing pyrazole derivatives. impactfactor.org

Atom Economy: Multicomponent reactions (MCRs) are gaining prominence as they combine several starting materials in a single step to form a complex product, maximizing the incorporation of all atoms from the reactants into the final molecule. nih.gov This approach is not only efficient but also aligns with the principles of sustainable chemistry. researchgate.net

These sustainable methodologies promise to make the synthesis of this compound and related compounds more cost-effective and environmentally responsible. researchgate.netmdpi.com

Integrated Computational-Experimental Approaches for Rational Design and Optimization

The convergence of computational power and experimental techniques is revolutionizing drug discovery. For this compound, these integrated approaches offer a path to rationally design and optimize new derivatives with enhanced potency and selectivity.

Molecular Modeling and Virtual Screening: Computational tools like molecular docking and deep learning can be used to screen large libraries of virtual compounds based on the this compound scaffold. nih.govconnectjournals.com This allows researchers to predict how modifications to the molecule will affect its binding to specific biological targets, such as enzymes or receptors, thereby prioritizing the most promising candidates for synthesis. frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the functional groups on the pyrazole ring of this compound, researchers can build detailed SAR models. frontiersin.orgconnectjournals.com For example, the addition of electron-withdrawing groups has been shown to enhance the antinociceptive efficacy of some pyrazole analogs. frontiersin.org Computational analysis can accelerate the understanding of these relationships, guiding the synthesis of molecules with improved therapeutic properties. connectjournals.com

Pharmacophore Mapping and Optimization: Computational methods can identify the key structural features (pharmacophore) of the pyrazole sulfonamide core responsible for its biological activity. connectjournals.com This knowledge allows for targeted modifications to improve drug-likeness, enhance central nervous system (CNS) penetration, or increase metabolic stability—a key challenge in developing drugs for neurological diseases. nih.gov An integrated study on pyrazole derivatives as potential SARS-CoV-2 inhibitors successfully used a combination of combinatorial chemistry, molecular docking, and deep learning to identify critical structural features for binding. nih.gov

These computational-experimental workflows provide a powerful framework for accelerating the discovery of new therapeutic agents derived from the this compound structure. nih.govconnectjournals.com

Exploring Novel Biological Applications and Therapeutic Potentials Beyond Current Scope

The pyrazole and sulfonamide moieties are present in drugs with a vast range of therapeutic uses. nih.govacs.org This suggests that this compound could have untapped potential across numerous disease areas. While its specific biological activity is not yet widely documented, the known activities of related compounds provide a roadmap for future investigation. acs.org

Potential therapeutic areas for exploration include:

Oncology: Pyrazole derivatives are found in several anticancer drugs, including kinase inhibitors like Crizotinib and Ibrutinib. nih.govresearchgate.net Compounds containing the pyrazole sulfonamide scaffold have shown the ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and interfere with critical signaling pathways. nbinno.comnih.govbue.edu.eg Future research could screen this compound for activity against various cancer cell lines. nih.gov

Infectious Diseases: The rise of drug-resistant microbes necessitates the discovery of new antimicrobial agents. nbinno.combohrium.com Pyrazole derivatives have demonstrated potent antibacterial and antifungal activity, including against resistant strains like MRSA. nih.govbohrium.com Furthermore, related compounds have shown promise as antiviral and antiparasitic agents. bohrium.comfrontiersin.org Molecular hybridization, which combines the pyrazole sulfonamide core with other active pharmacophores, is a promising strategy for developing new anti-infective drugs. acs.orgnih.gov

Metabolic and Inflammatory Diseases: The pyrazole ring is a key component of the widely used anti-inflammatory drug Celecoxib. nih.gov Pyrazole sulfonamides have been investigated as inhibitors of enzymes like carbonic anhydrase and α-glucosidase, suggesting potential applications in treating glaucoma, Alzheimer's disease, and diabetes. researchgate.netnih.govfrontiersin.org Novel pyrazole sulfonamide derivatives have been reported as potent dual inhibitors of COX-2/5-LOX, with significant analgesic and anti-inflammatory activity. mdpi.com

The structural versatility of the pyrazole nucleus allows for fine-tuning to achieve desired biological effects, making this compound a promising candidate for broad biological screening. frontiersin.org

Challenges and Prospects in Pyrazole Sulfonamide Chemical Research

Despite the immense potential, the field of pyrazole sulfonamide research faces several challenges that also represent opportunities for innovation.

Challenges:

Selectivity: For many enzyme targets, such as carbonic anhydrases and kinases, achieving isoform selectivity is crucial to minimize off-target effects. nih.gov Designing inhibitors that can distinguish between closely related enzyme subtypes remains a significant hurdle.

Drug Resistance: As with all antimicrobial and anticancer agents, the development of resistance is a major concern. bohrium.com Continuous innovation is needed to create next-generation compounds that can overcome resistance mechanisms.

Limited Scaffold Exploration: While the pyrazole core is well-studied, specific substitution patterns, such as that in pyrazole-4-sulfonamides, are less explored, and their biological activities are still under investigation. acs.org

Prospects:

Multi-Target Agents: A growing trend in drug discovery is the development of single molecules that can act on multiple biological targets. researchgate.net The pyrazole sulfonamide scaffold is well-suited for this "molecular hybridization" approach, potentially leading to more effective treatments for complex diseases like cancer or neurodegenerative disorders. nih.govmdpi.com

Addressing Unmet Needs: The diverse pharmacological activities of pyrazole derivatives position them as ideal candidates for tackling diseases with limited treatment options. connectjournals.com Their potential as anticancer, antimicrobial, and anti-inflammatory agents ensures their continued relevance in pharmaceutical research. nbinno.commdpi.com

Technological Integration: The future of pyrazole sulfonamide research will be heavily influenced by emerging technologies. connectjournals.com The integration of artificial intelligence in drug design, high-throughput screening, and novel synthetic methodologies will accelerate the journey from compound discovery to clinical application.

Q & A

What are the optimal synthetic routes for 3-bromo-1-ethyl-1H-pyrazole-4-sulfonamide, and how can reaction conditions be optimized?

Basic
The synthesis typically involves sequential functionalization of the pyrazole core. A common approach includes:

Sulfonamide introduction : Reacting 1-ethyl-1H-pyrazole-4-amine with a sulfonyl chloride under basic conditions (e.g., NaH in THF) at 0–25°C.

Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 50–80°C.
Optimization :

  • Solvent choice : Methylene chloride or THF improves solubility of intermediates (see azide formation in ).
  • Catalysts : Trifluoroacetic acid (TFA) accelerates azide coupling, as shown in analogous pyrazole syntheses .
  • Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) achieves >95% purity .

How can regioselectivity be controlled during the bromination of 1-ethyl-1H-pyrazole-4-sulfonamide precursors?

Advanced
Regioselectivity in bromination is influenced by:

  • Electronic effects : The sulfonamide group at C4 directs electrophiles to the electron-rich C3 position via resonance stabilization .
  • Steric hindrance : The ethyl group at N1 minimizes substitution at adjacent positions.
    Methodological validation :
  • NMR monitoring : Track bromine incorporation using 1H^1H NMR (e.g., disappearance of C3 proton signal at δ 7.74 ppm in analogous compounds ).
  • Computational modeling : DFT calculations predict preferential bromination at C3 due to lower activation energy .

What spectroscopic techniques are essential for characterizing this compound?

Basic
Key techniques include:

  • 1H^1H and 13C^{13}C NMR : Identify substituent positions (e.g., ethyl group protons at δ 1.33 ppm (t) and δ 4.28 ppm (q) ).
  • Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 349/351 [M+^+] for brominated pyrazoles ).
  • IR spectroscopy : Detect sulfonamide S=O stretches (~1350–1150 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}) .

How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Advanced
Crystallographic workflow :

Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction.

Structure solution : Apply SHELXT for phase determination via dual-space methods .

Refinement : SHELXL refines anisotropic displacement parameters and validates bond lengths/angles (e.g., C-Br bond ~1.89 Å) .
Case study : A related pyrazole-sulfonamide exhibited a planar pyrazole ring with dihedral angles <5° between sulfonamide and pyrazole planes, confirming minimal steric strain .

What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

Advanced
Contradiction analysis :

  • Example : Discrepancies in predicted vs. observed bromination sites.
  • Resolution :
    • Cross-validation : Compare experimental 1H^1H NMR with computed 13C^{13}C chemical shifts .
    • Kinetic studies : Monitor reaction intermediates via LC-MS to identify rate-determining steps .
    • Crystallographic validation : Confirm regiochemistry via X-ray structure (e.g., SHELXL-refined coordinates ).

How does the conformation of this compound influence its biological activity?

Advanced
Structural insights :

  • Crystal packing : Intermolecular hydrogen bonds (N-H···O=S) stabilize the active conformation, enhancing target binding .
  • Bioactivity correlation : Analogous sulfonamides inhibit carbonic anhydrase via sulfonamide-Zn2+^{2+} coordination, requiring a planar geometry for optimal interaction .
    Methodology :
  • Docking simulations : Use AutoDock Vina to model ligand-enzyme interactions, validated by IC50_{50} assays .

What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Advanced
Key challenges :

  • Purification : Column chromatography becomes inefficient at >10 g scale. Switch to recrystallization (e.g., ethanol/water mixtures) .
  • Bromine handling : Use flow chemistry to safely manage NBS in a closed system, reducing exothermic risks .
    Yield optimization :
  • Catalyst loading : Reduce TFA from 10 equiv to 2 equiv via slow addition protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.